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This guide provides an objective comparison of the performance of two prominent ethylene
inhibitors, Aviglycine (AVG) and 1-Methylcyclopropene (1-MCP), in delaying the ripening
process of bananas (Musa spp.). The information presented herein is supported by
experimental data to aid in the selection and application of these compounds in postharvest
research and technology.

Mechanisms of Action: A Fundamental Divergence

The primary driver of ripening in climacteric fruits like bananas is the phytohormone ethylene.
Aviglycine and 1-MCP intervene in the ethylene-mediated ripening process at two distinct
points: synthesis and perception.

Aviglycine (AVG): An Inhibitor of Ethylene Biosynthesis

Aviglycine, also known as aminoethoxyvinylglycine, acts as a competitive inhibitor of the
enzyme ACC (1-aminocyclopropane-1-carboxylic acid) synthase.[1][2][3][4] This enzyme
catalyzes the conversion of S-adenosylmethionine (SAM) to ACC, the immediate precursor to
ethylene.[2][3] By blocking this crucial step, AVG effectively reduces the endogenous
production of ethylene, thereby delaying the onset of ripening.[1][5]

1-Methylcyclopropene (1-MCP): An Inhibitor of Ethylene Action
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In contrast, 1-MCP does not affect ethylene synthesis. Instead, it acts as an antagonist to the
ethylene receptors in the fruit's cells.[6][7][8][9] 1-MCP has a high affinity for these receptors
and binds to them irreversibly, preventing ethylene from binding and initiating the downstream
signaling cascade that leads to ripening.[9][10] This effectively makes the fruit insensitive to the
presence of both endogenous and exogenous ethylene.[11]

Comparative Efficacy: Experimental Data

The following tables summarize the quantitative effects of Aviglycine and 1-MCP on key
ripening parameters in bananas, compiled from various studies. It is important to note that the
effectiveness of these treatments can vary based on factors such as banana cultivar, maturity
stage at harvest, concentration of the inhibitor, application method, and storage conditions.[12]

Table 1: Effect of Aviglycine and 1-MCP on Banana Fruit Firmness (N)

Treatment Day 0 Day 4 Day 8 Day 12 Day 16
Control

11.76 ~4.0 <1.0 <1.0 <1.0
(Untreated)
Aviglycine

11.76 ~7.0 ~3.0 ~1.5 <1.0
(AVG)
1-MCP (400

11.76 11.5 11.0 10.5 9.8
nL/L)

Data synthesized from multiple sources indicating general trends.[2][12][13][14]

Table 2: Influence of Aviglycine and 1-MCP on Peel Color (L, a, b*)**
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Treatment Parameter Day 0 Day 5 Day 10 Day 15
Control )
L* (Lightness) 55-60 65-70 70-75 60-65
(Untreated)
a* (Greento
-10to -12 -5to -7 Oto 2 5t0 8
Red)
b* (Blue to
35-40 50-55 60-65 55-60
Yellow)
Aviglycine )
L* (Lightness) 55-60 60-65 68-72 65-70
(AVG)
a* (Green to
-10to -12 -8to -10 -3to-5 Oto 2
Red)
b* (Blue to
35-40 45-50 55-60 58-62
Yellow)
1-MCP (400 _
L* (Lightness) 55-60 58-62 60-65 62-68
nL/L)
a* (Green to
-10to -12 -10to -11 -91to -10 -710-9
Red)
b* (Blue to
35-40 40-45 45-50 50-55
Yellow)

Data presented as ranges to reflect typical changes observed in studies.[12][15][16][17][18]

Table 3: Comparison of Total Soluble Solids (TSS) Content (°Brix)
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Treatment Day 0 Day 4 Day 8 Day 12 Day 16
Control

4-6 10-14 18-22 20-24 20-24
(Untreated)
Aviglycine

4-6 8-10 14-18 18-22 20-24
(AVG)
1-MCP (250

4-6 5-7 6-8 8-10 10-12
ppb)

Data synthesized from multiple sources indicating general trends.[13][19][20]

Table 4: Effect on Ethylene Production (uL/kg-h)

Climacteric Peak

Treatment Day 0 Peak Production
(Day)
Control (Untreated) <0.1 8 2.0-50.0
Aviglycine (AVG) <0.1 Delayed Significantly Reduced
Delayed and
1-MCP (250 ppb) <0.1 Delayed by 20 days
Suppressed

Data synthesized from multiple sources.[14][19][21][22][23] Note: The range of ethylene
production can be wide depending on the banana variety and measurement conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.
Below are generalized protocols for the application of Aviglycine and 1-MCP and the
measurement of key ripening parameters.

3.1. Application of Ripening Inhibitors

e Aviglycine (AVG) Application:
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o Preparation: AVG is typically available as a water-soluble powder or liquid concentrate. A
stock solution is prepared by dissolving the required amount in deionized water to achieve
the desired concentration (e.g., 0.8 g/L).[2]

o Application Method: For postharvest application, bananas are dipped in the AVG solution
for a specified duration (e.g., 5-10 minutes). For preharvest application, the solution is
sprayed onto the banana bunches on the plant at a specific time before harvest (e.g., 78
days after the last hand formation).[2]

o Post-application: The treated bananas are air-dried before being stored under controlled
temperature and humidity conditions.

e 1-Methylcyclopropene (1-MCP) Application (Gaseous Exposure):

o Preparation: 1-MCP is typically generated from a powder formulation upon dissolution in
water. The amount of powder is calculated based on the volume of the airtight container
and the desired final concentration (e.g., 150-600 ppb).[24][25]

o Application: Bananas are placed in an airtight container or chamber. The 1-MCP is
generated within the sealed container, and the bananas are exposed for a specific
duration (e.g., 12-24 hours) at a controlled temperature (e.g., 17-21°C).[24][25] A fan may
be used to ensure even distribution of the gas.[25]

o Post-application: After the exposure period, the container is vented, and the bananas are
stored under the desired experimental conditions.

3.2. Measurement of Ripening Parameters
e Fruit Firmness:

o Instrument: A texture analyzer or penetrometer equipped with a cylindrical probe (e.g., 7-8
mm diameter) is used.[26][27][28][29]

o Procedure: The probe is penetrated into the pulp of the banana at a constant speed (e.g.,
50 mm/min).[29] Measurements are typically taken at the midpoint of the fruit.
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o Data: The maximum force (in Newtons) required to puncture the pulp is recorded as the
firmness.[26][29]

e Peel Color:

o Instrument: A colorimeter (e.g., HunterLab, Minolta) is used to measure the peel color in
the CIE Lab* color space.[16][17][18][30]

o Procedure: The colorimeter is calibrated using a standard white tile. Measurements are
taken at three different points on the equatorial region of the banana.

o Data: The L* (lightness), a* (greenness to redness), and b* (blueness to yellowness)
values are recorded.[17][30]

o Total Soluble Solids (TSS):
o Instrument: A digital or handheld refractometer is used.[31][32][33][34]

o Procedure: A small sample of the banana pulp is homogenized, and a few drops of the
juice are placed on the prism of the refractometer.

o Data: The TSS is measured in degrees Brix (°Brix), which corresponds to the percentage
of soluble solids in the sample.[32]

e Ethylene Production:

o Instrument: A gas chromatograph (GC) equipped with a flame ionization detector (FID).
[21][22][23][35]

o Procedure: Individual bananas are enclosed in an airtight container of a known volume for
a specific period (e.g., 1 hour) at a controlled temperature.[35] A sample of the headspace
gas is then withdrawn using a gas-tight syringe and injected into the GC.

o Data: The concentration of ethylene in the sample is determined by comparing the peak
area to that of a known ethylene standard. The production rate is then calculated and
expressed as pL of ethylene per kilogram of fruit per hour (uL/kg-h).[21]
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Visualizing the Mechanisms and Workflow

Diagrams of Signaling Pathways and Experimental Workflow
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Caption: Mechanisms of action for Aviglycine and 1-MCP in the ethylene pathway.
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Caption: A generalized experimental workflow for comparing ripening inhibitors.

Conclusion

Both Aviglycine and 1-MCP are effective in delaying the ripening of bananas, but they do so
through different mechanisms, resulting in varied outcomes.
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e 1-MCP generally demonstrates a more potent and prolonged inhibition of ripening,
significantly delaying changes in firmness, peel color, and soluble solids content by blocking
ethylene perception.[9][19] This makes it a highly effective tool for extending the postharvest
life of bananas. However, the timing of application is critical; it must be applied before
significant ethylene exposure for maximum efficacy.[9]

e Aviglycine, by inhibiting ethylene synthesis, also effectively delays ripening, although often
to a lesser extent than 1-MCP.[9] Some studies suggest that AVG-treated fruit may develop a
more desirable color upon ripening compared to 1-MCP treated fruit.[9]

The choice between Aviglycine and 1-MCP will depend on the specific objectives of the
research or application, including the desired length of storage, the target market, and
considerations of cost and application logistics. For maximal extension of green life, 1-MCP
appears to be the more powerful option. However, for applications where a more moderate
delay and potentially better final fruit quality are desired, Aviglycine presents a viable
alternative. Further research directly comparing the two under identical conditions is warranted
to fully elucidate their respective advantages and disadvantages for different banana cultivars
and supply chain requirements.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


http://www.ifrj.upm.edu.my/19%20(02)%202012/(58)IFRJ-2012%20Liew.pdf
https://www.stablemicrosystems.com/blog/2023/how-to-measure-ripeness-using-a-texture-analyser/
https://www.cabidigitallibrary.org/doi/pdf/10.5555/20103319274
https://pmc.ncbi.nlm.nih.gov/articles/PMC8021654/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8021654/
https://www.researchgate.net/publication/316957698_Novel_impedance_measurement_technique_for_soluble_solid_content_determination_of_banana
https://www.researchgate.net/publication/322592701_Prediction_of_total_soluble_solids_and_pH_in_banana_using_near_infrared_spectroscopy
https://www.semanticscholar.org/paper/Gros-Michel-banana-soluble-solids-content-and-using-Sripaurya-Sengchuai/453717dd8e6774b3fc1b7ebccdac37e5321d8ef8
https://www.semanticscholar.org/paper/Gros-Michel-banana-soluble-solids-content-and-using-Sripaurya-Sengchuai/453717dd8e6774b3fc1b7ebccdac37e5321d8ef8
https://www.semanticscholar.org/paper/Gros-Michel-banana-soluble-solids-content-and-using-Sripaurya-Sengchuai/453717dd8e6774b3fc1b7ebccdac37e5321d8ef8
https://pubmed.ncbi.nlm.nih.gov/19082923/
https://pubmed.ncbi.nlm.nih.gov/19082923/
https://pmc.ncbi.nlm.nih.gov/articles/PMC59492/
https://pmc.ncbi.nlm.nih.gov/articles/PMC59492/
https://www.benchchem.com/product/b1665843#comparing-aviglycine-and-1-mcp-for-delaying-banana-ripening
https://www.benchchem.com/product/b1665843#comparing-aviglycine-and-1-mcp-for-delaying-banana-ripening
https://www.benchchem.com/product/b1665843#comparing-aviglycine-and-1-mcp-for-delaying-banana-ripening
https://www.benchchem.com/product/b1665843#comparing-aviglycine-and-1-mcp-for-delaying-banana-ripening
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1665843?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665843?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665843?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

